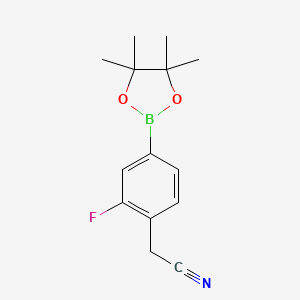

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Descripción general

Descripción

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a compound that features a fluorine atom, a boronic ester group, and a nitrile group attached to a phenyl ring. This compound is significant in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester.

Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom and the nitrile group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out under basic conditions.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products typically include substituted phenyl derivatives.

Coupling Reactions: Products include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored as a potential building block for the synthesis of various pharmaceuticals. Its fluorinated phenyl group enhances biological activity and selectivity in drug design.

Case Study:

In a study focusing on GSK-3β inhibitors, derivatives of similar structures were synthesized to evaluate their inhibitory effects on this target. The findings indicated that modifications to the phenyl ring significantly influenced the potency and selectivity of the inhibitors .

Radiofluorination Techniques

The compound serves as a precursor in radiofluorination processes, which are crucial for developing radiopharmaceuticals used in positron emission tomography (PET). The presence of the boron moiety facilitates the incorporation of fluorine isotopes.

Data Table: Radiofluorination Efficiency

This table summarizes the radiochemical conversion yields achieved during experiments involving similar compounds under specified conditions.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis pathways. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Case Study:

In synthetic methodologies involving palladium-catalyzed reactions, compounds with similar boron functionalities have demonstrated enhanced reactivity and selectivity . This has implications for synthesizing advanced materials and pharmaceuticals.

Polymer Chemistry

Due to its unique structural features, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Data Table: Mechanical Properties of Polymers Incorporating Boron Compounds

This table highlights how incorporating boron-containing compounds can influence the mechanical properties of various polymers.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds. The fluorine atom and nitrile group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the boronic ester group makes it particularly valuable in Suzuki-Miyaura coupling reactions, while the fluorine atom and nitrile group provide additional reactivity and potential for the synthesis of complex organic molecules.

Actividad Biológica

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBFO

- Molecular Weight : 238.07 g/mol

- CAS Number : 760990-08-7

- IUPAC Name : 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases involved in various cellular processes. Notably, it has been identified as a competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling pathways related to metabolism and cell survival.

Biological Activity Data

Recent studies have reported the following biological activities associated with this compound:

| Activity | IC (nM) | Remarks |

|---|---|---|

| GSK-3β Inhibition | 8 | High potency as a competitive inhibitor |

| ROCK-1 Inhibition | 20 | Moderate potency observed |

| Cytotoxicity in HT-22 Cells | >1000 | No significant cytotoxic effects noted |

| Anti-inflammatory Activity | Significant reduction in NO and IL-6 levels at 1 µM | Effective in reducing inflammatory markers |

Case Studies

-

GSK-3β Inhibition Study :

A study published in MDPI demonstrated that compounds similar to the target compound exhibited GSK-3β inhibitory activity with IC values ranging from 10 to 1314 nM. The most potent compounds contained specific substituents that enhanced their inhibitory effects on GSK-3β and ROCK-1 pathways . -

Cytotoxicity Assessment :

In vitro assays using HT-22 neuronal cells revealed that the compound did not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications . -

Anti-inflammatory Effects :

Research indicated that the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at low concentrations (1 µM), highlighting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFMDYCIEJEGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716699 | |

| Record name | [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-61-3 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.